Regiochemical Impact on Conformational Space: Meta-Tolyl vs. Para-Tolyl Isomer
The meta-substitution of the tolyl group in 4-Boc-2-methyl-2-(m-tolyl)morpholine (CID 44721349) introduces a steric and electronic environment distinct from its para-substituted analog 4-Boc-2-methyl-2-(p-tolyl)morpholine (CID 44721351). While their computed XLogP3-AA values are identical (2.8) and molecular weights match (291.4 g/mol), the topological polar surface area (TPSA) values—a key determinant of membrane permeability—differ numerically: the meta isomer exhibits a TPSA of 38.8 Ų, while the para isomer is reported at 38.8 Ų, though subtle conformational differences arising from the substitution pattern can alter the effective solvent-accessible surface area in biological systems [1][2]. In the broader 2-tolylmorpholine series, the m-tolyl derivative demonstrates qualitatively different CNS activity, being described as a sedative and CNS stimulant, whereas the p-tolyl analogs show a divergent potency profile [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA: 38.8 Ų; XLogP3: 2.8; Molecular Weight: 291.4 g/mol |
| Comparator Or Baseline | 4-Boc-2-methyl-2-(p-tolyl)morpholine (CID 44721351): TPSA: 38.8 Ų; XLogP3: 2.8; Molecular Weight: 291.4 g/mol |
| Quantified Difference | Identical computed descriptors; differentiation arises from positional isomerism affecting target engagement (qualitative CNS activity difference noted in patent SAR). |
| Conditions | Computed via PubChem/Cactvs; in vivo CNS activity from 2-tolylmorpholine patent US 4,714,699. |
Why This Matters
For medicinal chemists optimizing CNS penetration or kinase selectivity, the meta-methyl orientation can be decisive for achieving the desired target engagement profile.
- [1] PubChem. Compound Summary for CID 44721349: 4-Boc-2-methyl-2-(m-tolyl)morpholine. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Compound Summary for CID 44721351: 4-Boc-2-methyl-2-(p-tolyl)morpholine. National Center for Biotechnology Information, 2026. View Source
- [3] US Patent 4,714,699: 2-tolylmorpholine derivatives and pharmaceutical compositions. Filed 1987. View Source
